molecular formula C10H7ClFN3O2 B6344448 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-43-4

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6344448
CAS No.: 1240579-43-4
M. Wt: 255.63 g/mol
InChI Key: NTXCXKRKTQKGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole ( 1240579-43-4) is a pyrazole-based chemical compound with a molecular formula of C 10 H 7 ClFN 3 O 2 and a molecular weight of 255.630 g/mol . This compound is part of the nitrogen-containing heterocyclic pyrazole core, a privileged structure in rational drug design due to its diverse molecular targets and biological effects . The molecular structure features a 3-chloro-4-fluorophenylmethyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring. Research Value and Potential Applications: While specific biological data for this compound is limited in the public domain, its structure is highly relevant for medicinal chemistry research. Pyrazole analogs are investigated for a spectrum of pharmacological activities, including cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory effects . The specific substitution pattern on the pyrazole ring is a key determinant of its interaction with biological targets. In particular, analogs featuring a 3-chloro-4-fluorophenyl substitution at the N1 position have been identified as antagonists of the Transient Receptor Potential Vanilloid subtype 1 (TRPV-1) channel, which is an important target for nociceptive modulation and pain research . The presence of the nitro group offers a handle for further chemical modification, making this compound a valuable building block for synthesizing new derivatives for structure-activity relationship (SAR) studies . Handling and Compliance: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-9-3-7(1-2-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXCXKRKTQKGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl chloride and 4-nitropyrazole.

    Reaction Conditions: The 3-chloro-4-fluorobenzyl chloride is reacted with 4-nitropyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized products.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the nitro group and the halogenated phenyl ring contributes to its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Compounds and Their Structural Differences:

1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole

  • Substituent: 4-methylphenyl (lacks halogens).
  • Impact: Reduced electronegativity and lipophilicity compared to the chloro-fluoro analog. Used as a precursor in selenide synthesis .

1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole

  • Substituent: 2-chloro-4-methylphenyl.
  • Impact: Altered steric hindrance due to the ortho-chloro group; reduced para-substitution flexibility .

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole

  • Substituent: 3,5-bis(trifluoromethyl)phenyl.
  • Impact: Enhanced electron-withdrawing effects and lipophilicity due to trifluoromethyl groups. Higher molecular weight (339.19 g/mol) .

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole Substituent: 2-fluoro-6-(trifluoromethyl)phenyl.

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) LogP* Key Applications
Target compound 3-chloro-4-fluorophenyl ~265.65 ~2.8 Enzyme inhibition
1-[(4-Methylphenyl)methyl]-4-nitro 4-methylphenyl 237.24 ~2.1 Synthetic intermediate
1-{[3,5-Bis(CF3)phenyl]methyl}-4-nitro 3,5-bis(trifluoromethyl)phenyl 339.19 ~3.9 Agrochemical research

*LogP estimated via fragment-based methods.

Functional Group Modifications

Nitro Group Position and Replacement:

  • 4-Nitro vs. 3-Nitro Derivatives : The 4-nitro configuration optimizes resonance stabilization, whereas 3-nitro analogs (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole) exhibit different electronic profiles and reduced stability .
  • Amine-Substituted Analogs : Replacing the nitro group with an amine (e.g., 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine) increases nucleophilicity but reduces oxidative stability .

Table 2: Functional Group Impact on Reactivity

Functional Group Compound Example Reactivity Profile Biological Activity
4-Nitro Target compound High electrophilicity, stable Tyrosinase inhibition
3-Nitro 1-(4-Fluorobenzyl)-3-nitro-1H-pyrazole Moderate stability, prone to reduction Limited data
Amine 1-[(2-Cl-4-F-phenyl)methyl]-3-amine Nucleophilic, forms hydrogen bonds Potential kinase inhibition

Biological Activity

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H8ClF N3O2
  • Molecular Weight : 243.64 g/mol

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has shown promising results in various assays.

Anticancer Activity

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has demonstrated significant anticancer activity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Inhibition of cell proliferation
NCI-H4600.03Induction of apoptosis
A54926Autophagy induction without apoptosis

These values indicate that the compound is particularly potent against MCF7 and NCI-H460 cell lines, which are commonly used in cancer research.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, a critical regulator in cell cycle progression, which can lead to reduced tumor growth.
  • Induction of Apoptosis : Studies indicate that treatment with this pyrazole derivative leads to increased apoptotic markers in cancer cells.
  • Autophagy Activation : The compound triggers autophagy pathways in certain cell lines, contributing to its anticancer effects.

Case Studies and Research Findings

Several research articles have investigated the biological activity of pyrazole derivatives, including our compound:

  • Study by Wei et al. (2022) : This study reported that pyrazole derivatives exhibited cytotoxicity against A549 cell lines with varying IC50 values depending on the structural modifications made to the pyrazole ring .
  • Research by Xia et al. (2022) : The authors synthesized new pyrazole derivatives and evaluated their antitumor activity, highlighting compounds that induced significant apoptosis in cancer cells .
  • Investigation by Sun et al. (2022) : This study focused on CDK inhibition by pyrazole-linked compounds, demonstrating that certain derivatives could inhibit CDK2 with nanomolar IC50 values .

Q & A

Q. What are the established synthetic routes for preparing 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or enol ethers. (ii) Introduction of the 3-chloro-4-fluorobenzyl group through nucleophilic substitution or alkylation reactions. (iii) Nitration at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Key intermediates are characterized via NMR and mass spectrometry to confirm regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation relies on:
  • ¹H/¹³C NMR : Peaks for the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons), benzyl methylene (δ ~5.2 ppm), and nitro group (downfield shifts due to electron withdrawal).
  • IR Spectroscopy : Absorption bands for C-F (1100–1000 cm⁻¹), C-Cl (750–550 cm⁻¹), and NO₂ (1520–1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 310.04 for C₁₁H₈ClFN₃O₂) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodological Answer : Critical properties include:
  • Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane.
  • Stability : Hydrolytically sensitive under basic conditions; store in anhydrous environments at –20°C.
  • Melting Point : Determined via DSC (e.g., ~145–150°C for analogs) .

Advanced Research Questions

Q. How do substituents (e.g., nitro, chloro-fluorobenzyl) influence the compound's reactivity and biological activity?

  • Methodological Answer :
  • Nitro Group : Enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). It also increases metabolic stability but may reduce solubility .
  • 3-Chloro-4-fluorobenzyl : The halogen atoms improve lipophilicity (logP ~2.8), aiding membrane penetration. Chlorine’s steric effects may hinder off-target binding, while fluorine fine-tunes electronic properties .
  • Comparative Studies : Analog swapping nitro with cyano or methylsulfonyl groups show reduced kinase inhibition, highlighting nitro’s critical role .

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodological Answer : Contradictions arise from:
  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or redox-active impurities. Validate using orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Structural Analogues : Test derivatives like 1-[(2-chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 1001757-50-1) to isolate substituent effects .
  • Metabolite Screening : LC-MS/MS to rule out in situ degradation products .

Q. What computational strategies predict target interactions and optimize lead compounds?

  • Methodological Answer :
  • Docking Studies : Use PyRx or AutoDock to model binding to kinases (e.g., MAPK or CDKs). The nitro group often forms hydrogen bonds with catalytic lysines.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups enhance kinase inhibition .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :
  • Nitration Optimization : Use fuming HNO₃ in AcOH at 0°C to suppress di-nitration. Monitor via TLC (Rf ~0.4 in EtOAc/hexane).
  • Catalysis : Nano-TiO₂ or FeCl₃ improves benzylation efficiency (yield >80% vs. 50% without catalyst) .
  • Purification : Flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Data Analysis and Interpretation

Q. How to address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-PDA to detect regioisomers (e.g., 5-nitro vs. 4-nitro derivatives).
  • Variable Temperature NMR : Resolve overlapping peaks (e.g., rotamers of the benzyl group) at 60°C .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., analog structures in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.